Cas no 2418717-27-6 ((5-Amino-3-iodo-2-methylphenyl)methanethiol)

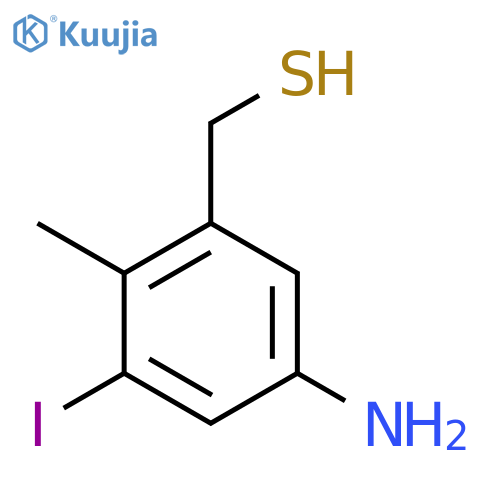

2418717-27-6 structure

商品名:(5-Amino-3-iodo-2-methylphenyl)methanethiol

(5-Amino-3-iodo-2-methylphenyl)methanethiol 化学的及び物理的性質

名前と識別子

-

- 2418717-27-6

- (5-amino-3-iodo-2-methylphenyl)methanethiol

- EN300-26627202

- (5-Amino-3-iodo-2-methylphenyl)methanethiol

-

- インチ: 1S/C8H10INS/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3,11H,4,10H2,1H3

- InChIKey: SGEORBYVKSWYNW-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=CC(CS)=C1C)N

計算された属性

- せいみつぶんしりょう: 278.95787g/mol

- どういたいしつりょう: 278.95787g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 27Ų

(5-Amino-3-iodo-2-methylphenyl)methanethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26627202-1.0g |

(5-amino-3-iodo-2-methylphenyl)methanethiol |

2418717-27-6 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26627202-1g |

(5-amino-3-iodo-2-methylphenyl)methanethiol |

2418717-27-6 | 1g |

$0.0 | 2023-09-12 |

(5-Amino-3-iodo-2-methylphenyl)methanethiol 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2418717-27-6 ((5-Amino-3-iodo-2-methylphenyl)methanethiol) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1189426-16-1(Sulfadiazine-13C6)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬